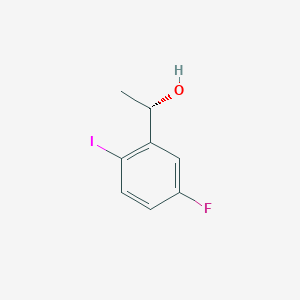

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

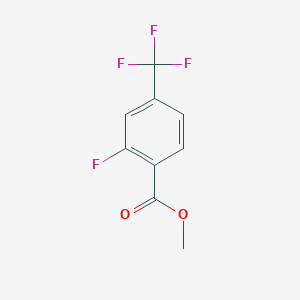

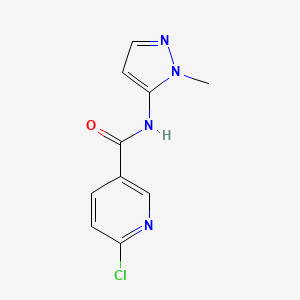

“(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1454847-96-1 . It is an intermediate of Lorlatinib, which is an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .

Molecular Structure Analysis

The molecular formula of “(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is C8H8FIO . The molecular weight is 266.05 . The InChI key is GQGBQRLYBYFVAW-YFKPBYRVSA-N .Physical And Chemical Properties Analysis

“(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C . The density is 1.8±0.1 g/cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Interaction

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol plays a significant role in chemical synthesis and molecular interaction studies. Its application in the creation of various chemical compounds, particularly in organometallic chemistry, is notable. For instance, it has been involved in the synthesis of allenylidene and alkenylcarbyne complexes, contributing to the understanding of aromatic electrophilic substitution and carbocationic behavior in complex chemical reactions (Bustelo et al., 2007).

Biocatalytic Synthesis and Enantioselectivity

The compound is instrumental in biocatalytic synthesis processes. Research has demonstrated its role in the enantioselective synthesis of chiral alcohols, which are key intermediates in pharmaceutical production. The use of biocatalysts like Daucus carota cells for the reduction of prochiral 1-(4-fluorophenyl)ethanone exemplifies its application in creating enantiomerically enriched products, crucial in drug synthesis and understanding chiral recognition in molecular complexes (ChemChemTech, 2022).

Fluorescent Probes and Sensors

This compound is also significant in the development of fluorescent probes and sensors. Its derivatives are used in creating probes for detecting metal ions, which has practical applications in environmental monitoring and biomedical research. For example, its utilization in designing long-wavelength fluorophores for highly selective detection of metal ions like Hg2+ highlights its importance in developing sensitive and specific analytical tools (Zhu et al., 2014).

Antagonist Synthesis in Pharmacology

In pharmacology, (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol derivatives contribute to the synthesis of antagonists, like Aprepitant. This showcases its relevance in developing orally active drugs that target specific receptors, such as the NK(1) receptor, useful in therapeutic interventions (Brands et al., 2003).

Material Science and Polymer Chemistry

The compound finds application in material science, particularly in the synthesis of novel Schiff bases and smectic mesogenes, which are critical in developing advanced materials with unique properties like antimicrobial activity or specific liquid crystalline phases. This underlines its utility in creating new materials with potential applications in various industries, including pharmaceuticals and electronics (Puthran et al., 2019); (Kula et al., 2010).

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, derivatives of this compound are used in the development of efficient blue emitters for OLEDs. The introduction of fluoro substituents significantly enhances the performance of these materials, making them valuable in the production of high-quality displays and lighting systems (Li et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-(5-fluoro-2-iodophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGBQRLYBYFVAW-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)

![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)

![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)